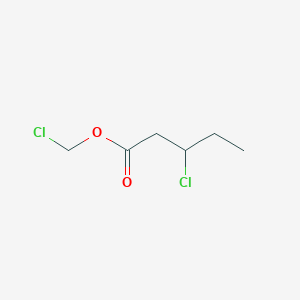

Chloromethyl 3-chloropentanoate

Description

Chloromethyl 3-chloropentanoate is an ester derivative of 3-chloropentanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a chloromethyl (-OCH₂Cl) moiety. Its structure features two chlorine atoms: one on the pentanoate chain (at the third carbon) and another on the esterifying methyl group. The inferred molecular formula is C₆H₉Cl₂O₂, with a molar mass of 193.04 g/mol (calculated).

Properties

CAS No. |

80418-51-5 |

|---|---|

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

chloromethyl 3-chloropentanoate |

InChI |

InChI=1S/C6H10Cl2O2/c1-2-5(8)3-6(9)10-4-7/h5H,2-4H2,1H3 |

InChI Key |

OJAHETHLCCYRJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chloropentanoate can be synthesized through the chloromethylation of 3-chloropentanoic acid. One common method involves the reaction of 3-chloropentanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C to ensure high yields and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . This method offers good yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chloropentanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The ester group can be involved in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ester group.

Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.

Major Products Formed

Substitution Reactions: Products include substituted esters where the chlorine atom is replaced by the nucleophile.

Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction: Products include primary alcohols.

Scientific Research Applications

Chloromethyl 3-chloropentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules through chloromethylation, aiding in the study of biological processes.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of chloromethyl 3-chloropentanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Chloromethyl Chlorosulfate (CAS: 49715-04-0)

Comparison :

- Chloromethyl 3-chloropentanoate lacks the sulfonate group, which reduces its polarity compared to chloromethyl chlorosulfate.

- Both compounds share reactivity due to chloromethyl groups but differ in applications (chlorosulfate vs. inferred pentanoate uses).

Methyl 3-(Chlorosulfonyl)Propanoate (CAS: N/A)

Comparison :

- The sulfonyl group in methyl 3-(chlorosulfonyl)propanoate increases its reactivity compared to the carbonyl group in this compound.

- Both are esters, but the latter’s pentanoate chain may confer higher lipophilicity.

3-Chloropentane (CAS: 616-20-6)

Comparison :

- 3-Chloropentane lacks the ester functional group, resulting in lower polarity and different applications (e.g., solvent vs. ester-based intermediates).

- This compound’s ester group enables participation in nucleophilic acyl substitution reactions, unlike 3-chloropentane.

3-Chlorobenzaldehyde (CAS: 587-04-2)

Comparison :

- The aldehyde group in 3-chlorobenzaldehyde offers distinct reactivity (e.g., oxidation, condensation) compared to the ester functionality of this compound.

- Both compounds are chlorinated but belong to different chemical classes (aromatic vs. aliphatic esters).

Data Table: Key Properties of Compared Compounds

Notes

Data Limitations: No direct evidence for this compound was found; comparisons are based on structural analogs.

Hazards: Chloromethyl compounds (e.g., bis(chloromethyl) ether) are carcinogenic , suggesting similar precautions may apply to this compound.

Contradictions : While some chlorinated esters are hazardous, others like 3-chlorobenzaldehyde are widely used with proper safety measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.